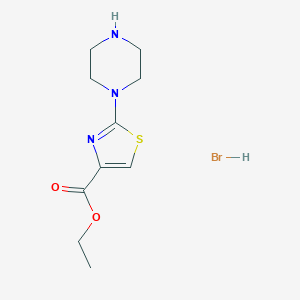

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide

Descripción

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide (CAS: 104481-24-5) is a thiazole derivative featuring a piperazine substituent at the 2-position and an ethyl ester group at the 4-position of the thiazole ring. Its hydrobromide salt form enhances solubility and stability, making it a candidate for pharmaceutical and chemical research. The compound’s structure combines the electron-rich piperazine moiety with the heterocyclic thiazole core, which is often associated with bioactivity in medicinal chemistry .

Propiedades

IUPAC Name |

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S.BrH/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13;/h7,11H,2-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWREYKYAHOVBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCNCC2.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt . The protected diamines are obtained in two steps from available amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents on the thiazole or piperazine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the thiazole or piperazine rings.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide has the following chemical properties:

- Molecular Formula : C10H15N3O2S

- CAS Number : 104481-24-5

- Molecular Weight : 227.31 g/mol

- IUPAC Name : Ethyl 2-(1-piperazinyl)-1,3-thiazole-4-carboxylate

The compound features a thiazole ring, a carboxylate group, and a piperazine moiety, which contribute to its biological activity.

Medicinal Chemistry

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is being investigated for its potential as a therapeutic agent in various diseases:

- Antitumor Activity : Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound's structure may enhance its interaction with biological targets involved in tumor progression .

- Neuroprotective Effects : Studies have shown that piperazine derivatives can provide neuroprotection in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could be beneficial in treating conditions like Parkinson's disease.

Pharmacological Studies

The pharmacological profile of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide includes:

- Antimicrobial Properties : Compounds containing thiazole rings have been reported to possess antimicrobial activity. This makes them potential candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some studies suggest that thiazole derivatives can inhibit inflammatory pathways, which could be useful in treating chronic inflammatory diseases .

Case Study 1: Antitumor Activity

A study demonstrated that ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by oxidative stress, the compound showed significant neuroprotective effects by reducing reactive oxygen species (ROS) levels and enhancing cellular antioxidant defenses. This suggests its potential role in therapies for neurodegenerative disorders.

Data Tables

The following table summarizes key findings related to the applications of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide:

Mecanismo De Acción

The mechanism of action of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with specific molecular targets. The piperazine and thiazole moieties allow the compound to bind to various receptors and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is critical for modulating physicochemical and biological properties. Key comparisons include:

Impact on Bioactivity :

Physical and Chemical Properties

Comparative data for key parameters:

*Estimated based on structural analogs.

- The piperazinyl group increases polar surface area (PSA) compared to piperidinylmethyl, favoring aqueous solubility. However, higher LogP in piperidinylmethyl analogs suggests greater lipophilicity .

Actividad Biológica

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology, supported by case studies and research findings.

The compound has the following chemical properties:

- CAS Number : 104481-24-5

- Molecular Formula : C10H15N3O2S

- Molecular Weight : 241.31 g/mol

- Structural Formula :

Synthesis

The synthesis of Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate involves the reaction of piperazine with thiazole derivatives. The process typically includes:

- Formation of thiazole ring.

- Alkylation with ethyl bromoacetate.

- Hydrolysis to yield the carboxylic acid derivative.

Antimicrobial Activity

Research indicates that derivatives of thiazoles, including Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide, exhibit significant antimicrobial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis .

Anticancer Properties

In vitro studies have shown that thiazole derivatives possess anticancer activity by inducing apoptosis in cancer cells. For instance, compounds similar to Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate have been tested against human cancer cell lines with promising results in inhibiting tumor growth .

Anti-inflammatory Effects

Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide has also been evaluated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in PMC reported the synthesis and evaluation of a series of thiazole derivatives, including Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide. The compound exhibited a minimum inhibitory concentration (MIC) against S. aureus at concentrations as low as 32 µg/mL, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a separate investigation into thiazole derivatives' anticancer properties, Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate was shown to induce apoptosis in breast cancer cell lines (MCF7) with an IC50 value of approximately 15 µM. This indicates a strong potential for further development as an anticancer therapeutic .

Data Table of Biological Activities

Q & A

Q. How can the synthesis of ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate hydrobromide be optimized for reproducibility and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and subsequent coupling with piperazine derivatives. Key optimization strategies include:

- Reaction Monitoring : Use thin-layer chromatography (TLC) to track intermediates and ensure completion of each step .

- Solvent Selection : Ethanol or dichloromethane (DCM) is preferred for coupling reactions due to their compatibility with amine-functionalized intermediates .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity .

- Yield Enhancement : Triethylamine (TEA) as a base in coupling steps reduces side reactions .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Signals at δ 1.3–1.4 ppm (triplet, ethyl CH3), δ 4.3–4.4 ppm (quartet, ethyl CH2), and δ 3.2–3.5 ppm (multiplet, piperazine protons) confirm functional groups .

- ¹³C NMR : Peaks near δ 165–170 ppm (ester carbonyl) and δ 45–50 ppm (piperazine carbons) validate the core structure .

- Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]+ at m/z ~312) confirms molecular weight .

Q. How does the ethyl ester group influence the compound’s solubility and reactivity?

- Methodological Answer : The ethyl ester enhances solubility in organic solvents (e.g., DMSO, ethanol), facilitating reactions in non-polar media. However, hydrolysis under acidic/basic conditions may occur, requiring pH control during biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial vs. anticancer assays)?

- Methodological Answer :

- Dose-Dependency : Perform dose-response curves (IC50/EC50 calculations) to distinguish cytotoxic vs. therapeutic effects .

- Selectivity Screening : Compare activity against cancer cell lines (e.g., MCF-7, HepG2) and microbial strains (e.g., E. coli, S. aureus) under standardized protocols .

- Mechanistic Studies : Use flow cytometry (apoptosis assays) or β-galactosidase inhibition (for bacterial viability) to clarify modes of action .

Q. What computational strategies are effective for predicting molecular interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., DNA gyrase for antimicrobial activity) or receptors (e.g., dopamine D2 for neuroprotective potential) .

- MD Simulations : GROMACS or AMBER can simulate ligand-protein stability over 50–100 ns trajectories, identifying key residues for mutagenesis studies .

Q. How can crystallographic data improve structural validation of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.